molecular formula C13H21N B112513 Benzyldiisopropylamine CAS No. 34636-09-4

Benzyldiisopropylamine

Cat. No.: B112513
CAS No.: 34636-09-4
M. Wt: 191.31 g/mol
InChI Key: GOTQULLXGZGQMK-UHFFFAOYSA-N
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Description

Benzyldiisopropylamine is an organic compound with the molecular formula C13H21N. It is a tertiary amine, characterized by the presence of a benzyl group attached to a nitrogen atom, which is also bonded to two isopropyl groups. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyldiisopropylamine can be synthesized through the alkylation of diisopropylamine with benzyl chloride. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the diisopropylamine, followed by the addition of benzyl chloride to form the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyldiisopropylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Benzyldiisopropylamine is unique due to the presence of both benzyl and isopropyl groups, which confer specific steric and electronic properties. These properties make it particularly useful in selective reactions and as a reagent in organic synthesis .

Properties

IUPAC Name

N-benzyl-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-11(2)14(12(3)4)10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTQULLXGZGQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404465
Record name BENZYLDIISOPROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34636-09-4
Record name BENZYLDIISOPROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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